molecular formula C15H19NO2 B239624 N,N-diallyl-2-(3-methylphenoxy)acetamide

N,N-diallyl-2-(3-methylphenoxy)acetamide

Cat. No.: B239624
M. Wt: 245.32 g/mol
InChI Key: QTDXHJBFXNDBSR-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 2-(3-methylphenoxy)acetamide backbone with two allyl groups attached to the nitrogen atom. Its molecular formula is C₁₅H₁₉NO₂, and it has a molecular weight of 245.33 g/mol.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

2-(3-methylphenoxy)-N,N-bis(prop-2-enyl)acetamide

InChI

InChI=1S/C15H19NO2/c1-4-9-16(10-5-2)15(17)12-18-14-8-6-7-13(3)11-14/h4-8,11H,1-2,9-10,12H2,3H3

InChI Key

QTDXHJBFXNDBSR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC=C)CC=C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC=C)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and physicochemical properties of 2-(3-methylphenoxy)acetamide derivatives are highly dependent on the substituents attached to the nitrogen atom. Below is a comparative analysis of key analogs:

Compound Name N-Substituent Molecular Formula Molecular Weight (g/mol) Key Biological Activity Reference
N,N-Diallyl-2-(3-methylphenoxy)acetamide Diallyl C₁₅H₁₉NO₂ 245.33 Not reported -
NAPMA 4-Acetylpiperazinylphenyl C₂₁H₂₃N₃O₃ 365.43 Potent osteoclast inhibitor (dose-dependent) via suppression of c-Fos, NFATc1, and TRAP .
PPOA-N-Ac-2-Cl Chlorophenyl acetyl C₁₅H₁₃ClNO₃ 290.72 Moderate osteoclast inhibition; less effective than NAPMA .
N-Cyclohexyl-2-(3-methylphenoxy)acetamide Cyclohexyl C₁₅H₂₁NO₂ 247.33 No reported bioactivity; likely higher lipophilicity than diallyl analog .

Physicochemical Properties

  • Solubility: NAPMA’s piperazinyl group improves water solubility via hydrogen bonding, whereas the diallyl analog’s nonpolar substituents may favor lipid solubility .
  • Synthesis: Similar to methods in and , the diallyl compound could be synthesized via condensation of 2-(3-methylphenoxy)acetyl chloride with diallylamine, followed by purification .

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